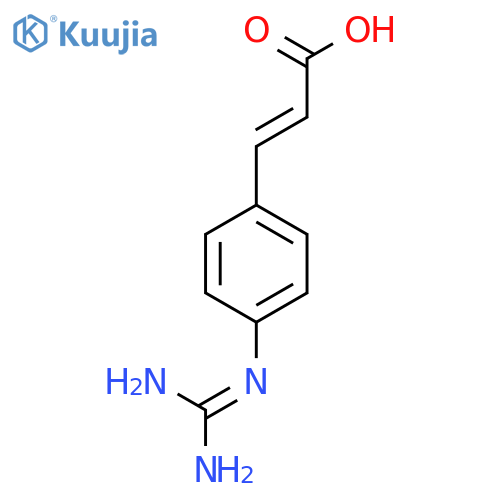

Cas no 756443-26-2 (3-(4-carbamimidamidophenyl)prop-2-enoic acid)

3-(4-carbamimidamidophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-guanidinophenyl)acrylic acid

- EN300-26014146

- SCHEMBL7330221

- CHEMBL1160767

- 756443-26-2

- 52779-42-7

- 3-(4-carbamimidamidophenyl)prop-2-enoic acid

-

- MDL: MFCD24489084

- インチ: 1S/C10H11N3O2/c11-10(12)13-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)(H4,11,12,13)/b6-3+

- InChIKey: USAVJNGNUYZICW-ZZXKWVIFSA-N

- SMILES: OC(/C=C/C1C=CC(=CC=1)/N=C(\N)/N)=O

計算された属性

- 精确分子量: 205.085126602g/mol

- 同位素质量: 205.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 274

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 0.3

- トポロジー分子極性表面積: 102Ų

3-(4-carbamimidamidophenyl)prop-2-enoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26014146-0.1g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 95% | 0.1g |

$1183.0 | 2024-06-18 | |

| Enamine | EN300-26014146-1.0g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 95% | 1.0g |

$1343.0 | 2024-06-18 | |

| Enamine | EN300-26014146-5.0g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 95% | 5.0g |

$3894.0 | 2024-06-18 | |

| Enamine | EN300-26014146-10g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 10g |

$5774.0 | 2023-09-14 | ||

| Enamine | EN300-26014146-0.05g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 95% | 0.05g |

$1129.0 | 2024-06-18 | |

| Enamine | EN300-26014146-5g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 5g |

$3894.0 | 2023-09-14 | ||

| Enamine | EN300-26014146-10.0g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 95% | 10.0g |

$5774.0 | 2024-06-18 | |

| Enamine | EN300-26014146-2.5g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 95% | 2.5g |

$2631.0 | 2024-06-18 | |

| Enamine | EN300-26014146-0.25g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 95% | 0.25g |

$1235.0 | 2024-06-18 | |

| Enamine | EN300-26014146-0.5g |

3-(4-carbamimidamidophenyl)prop-2-enoic acid |

756443-26-2 | 95% | 0.5g |

$1289.0 | 2024-06-18 |

3-(4-carbamimidamidophenyl)prop-2-enoic acid 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

8. Back matter

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

3-(4-carbamimidamidophenyl)prop-2-enoic acidに関する追加情報

Introduction to 3-(4-carbamimidamidophenyl)prop-2-enoic acid (CAS No. 756443-26-2)

3-(4-carbamimidamidophenyl)prop-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 756443-26-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, featuring a unique structural motif comprising a prop-2-enoic acid moiety linked to a phenyl ring substituted with a carbamimidamido group, exhibits intriguing chemical and biological properties that make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 3-(4-carbamimidamidophenyl)prop-2-enoic acid consists of a central prop-2-enoic acid backbone, which provides a versatile platform for chemical modifications, fused with a phenyl ring at the 4-position of which is attached a carbamimidamido functional group. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and potential interactions with biological targets. The presence of the carbamimidamido group, in particular, suggests potential roles in hydrogen bonding and coordination interactions, which are critical for modulating biological activity.

In recent years, there has been growing interest in developing novel compounds that incorporate heterocyclic structures and functional groups capable of modulating biological pathways. The carbamimidamido moiety, known for its ability to engage in multiple hydrogen bonding interactions, has been increasingly explored in the design of bioactive molecules. Studies have demonstrated that such groups can enhance binding affinity and selectivity when interacting with proteins or nucleic acids, making them valuable tools in medicinal chemistry.

3-(4-carbamimidamidophenyl)prop-2-enoic acid represents an interesting case study in this context. Its structural features position it as a potential scaffold for the development of inhibitors or modulators targeting enzymes or receptors involved in various disease pathways. For instance, the prop-2-enoic acid moiety could serve as a pharmacophore for binding to active sites of enzymes, while the phenyl ring and carbamimidamido group could provide additional interactions necessary for high-affinity binding.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and potential interactions of such compounds with biological targets with greater accuracy. These computational approaches have been instrumental in guiding the design and optimization of molecules like 3-(4-carbamimidamidophenyl)prop-2-enoic acid, allowing for the rapid screening of virtual libraries and the identification of promising candidates for experimental validation.

The synthesis of 3-(4-carbamimidamidophenyl)prop-2-enoic acid presents an intriguing challenge due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions, directed ortho-metalation (DoM), and transition-metal-catalyzed hydrosilylation have been particularly useful in building the desired framework efficiently. Additionally, strategies for introducing the carbamimidamido group have been refined through multi-step sequences involving condensation reactions or functional group transformations.

The pharmacological potential of 3-(4-carbamimidamidophenyl)prop-2-enoic acid has not yet been fully explored, but preliminary studies suggest that it may exhibit properties relevant to various therapeutic areas. For example, its ability to engage in multiple hydrogen bonding interactions could make it effective as an inhibitor of enzymes involved in inflammation or cancer progression. Furthermore, the structural flexibility provided by the prop-2-enoic acid moiety allows for modifications that could enhance solubility or metabolic stability, critical factors for drug development.

In conclusion,3-(4-carbamimidamidophenyl)prop-2-enoic acid (CAS No. 756443-26-2) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a promising scaffold for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and related derivatives,3-(4-carbamimidamidophenyl)prop-2-enoic acid is likely to play an increasingly important role in drug discovery and development efforts.

756443-26-2 (3-(4-carbamimidamidophenyl)prop-2-enoic acid) Related Products

- 2137035-93-7((1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol)

- 2324109-69-3(N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)

- 72447-43-9(Ammonium Dodecanedioate Dibasic)

- 2229537-88-4(tert-butyl N-2-amino-1-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethylcarbamate)

- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)

- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)

- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)

- 428482-36-4(2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)

- 1803591-16-3(Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)

- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)